6-chloro-N,N-dimethylpyridazin-4-amine
Description
6-Chloro-N,N-dimethylpyridazin-4-amine (CAS: 17258-37-6) is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 6 and dimethylamine groups at position 3. Its molecular formula is C₆H₈ClN₃, with a molecular weight of 157.60 g/mol . The compound requires storage under inert conditions at 2–8°C to maintain stability, with a purity of up to 97% . Pyridazines are nitrogen-containing heterocycles known for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
6-chloro-N,N-dimethylpyridazin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)5-3-6(7)9-8-4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDCRKZEYBXOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-dimethylpyridazin-4-amine typically involves the chlorination of N,N-dimethylpyridazin-4-amine. One common method includes the reaction of N,N-dimethylpyridazin-4-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
N,N-dimethylpyridazin-4-amine+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-dimethylpyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of N,N-dimethylpyridazin-4-amine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiols (RSH) under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of N,N-dimethylpyridazin-4-amine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of N,N-dimethylpyridazin-4-amine.
Scientific Research Applications
6-Chloro-N,N-dimethylpyridazin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-chloro-N,N-dimethylpyridazin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Pyridazine Derivatives
Pyridazine-based analogs share the same core but differ in substituents, leading to variations in reactivity and applications:
Key Insights :
- The dimethylamine group in the target compound enhances solubility in polar solvents compared to phenyl or imidazole substituents.
Pyrimidine Derivatives
Pyrimidines, six-membered di-aza heterocycles, exhibit distinct electronic properties compared to pyridazines:
Key Insights :
- Pyrimidines generally exhibit higher aromatic stability than pyridazines, affecting their metabolic resistance.
Triazine Derivatives
Triazines, with three nitrogen atoms, are widely used in herbicides:
Key Insights :
- Triazines like simazine are more persistent in the environment due to their stable triazine core, whereas pyridazines may degrade faster.
Biological Activity
6-Chloro-N,N-dimethylpyridazin-4-amine (C6H8ClN3) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique substitution pattern on the pyridazine ring, which contributes to its distinctive chemical and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C6H8ClN3
- Appearance : White to light yellow crystalline solid
- Molecular Weight : 161.60 g/mol
The biological activity of this compound is largely attributed to its interactions with various molecular targets within biological systems. It may inhibit or activate specific pathways by interacting with enzymes or receptors. Notably, it has been observed to inhibit the formation of p-STAT3 and p-STAT5 in peripheral blood mononuclear cells, indicating potential effects on signaling pathways associated with cell proliferation and survival .
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Studies have shown that it may inhibit cancer cell growth through modulation of key signaling pathways .
- Inflammatory Response Modulation : The compound has been implicated in the inhibition of NLRP3 inflammasome activation, which is linked to inflammatory diseases .
Research Findings and Case Studies
Numerous studies have investigated the biological activities of this compound:
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : Its ability to inhibit critical signaling pathways makes it a candidate for further development as an anticancer drug.
- Antimicrobial Agents : The compound's efficacy against infectious agents positions it as a potential lead for new antibiotics.
- Inflammation-related Disorders : Its role in modulating inflammatory responses suggests applications in treating conditions such as diabetes and atherosclerosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
